6-acetylquinolin-2(1H)-one 6-acetylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001641
InChI: InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

6-acetylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC16001641

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

6-acetylquinolin-2(1H)-one -

Specification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 6-acetyl-1H-quinolin-2-one
Standard InChI InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14)
Standard InChI Key YPHWTWCUKLCHCX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-acetylquinolin-2(1H)-one is C₁₁H₉NO₂, with a molar mass of 187.19 g/mol . The acetyl group at position 6 introduces steric and electronic effects that modulate the compound’s solubility and interaction with biological targets. Key structural features include:

  • Quinolin-2(1H)-one backbone: A planar aromatic system with a ketone group at position 2, enabling keto-enol tautomerism.

  • Acetyl substituent: A methyl carbonyl group at position 6, enhancing electrophilic reactivity at the para and ortho positions.

  • Hydrogen-bonding sites: The pyridinone oxygen and acetyl carbonyl oxygen facilitate intermolecular interactions.

Comparative analysis with analogues like 6-hydroxyquinolin-2(1H)-one (CAS: 19315-93-6) and 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS: 54675-21-7) reveals that acetyl substitution reduces polarity compared to hydroxylated derivatives, as evidenced by lower calculated logP values.

Synthetic Methodologies

Traditional Cyclization Approaches

The Knorr quinoline synthesis, involving condensation of β-keto esters with anilines followed by cyclization, has been adapted for acetyl-substituted derivatives . For example, 6-bromo-4-methylquinolin-2(1H)-one is synthesized via β-keto ester-aniline condensation under acidic conditions, yielding anilides that undergo thermal cyclization . While this method is reliable for halogenated analogues, acetyl groups require protective strategies due to their susceptibility to nucleophilic attack during cyclization.

Visible Light-Mediated Synthesis

Recent advances employ photoredox catalysis for quinolin-2(1H)-one synthesis. Mandal et al. demonstrated that quinoline N-oxides undergo deoxygenation and rearrangement under blue LED irradiation (40 W) in the presence of acridinium photocatalysts . Adapting this protocol, 6-acetylquinolin-2(1H)-one could theoretically be synthesized from 6-acetylquinoline N-oxide precursors in dimethyl sulfoxide (DMSO) at room temperature. Key advantages include:

  • Mild reaction conditions: Avoids high temperatures that may degrade acetyl groups.

  • Atom economy: No stoichiometric oxidants required .

Property6-Acetylquinolin-2(1H)-one 6-Hydroxyquinolin-2(1H)-one 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Molecular FormulaC₁₁H₉NO₂C₉H₇NO₂C₁₂H₁₃NO₂
Molar Mass (g/mol)187.19161.16203.24
Melting Point (°C)Not reported188–190Not reported
Boiling Point (°C)Not reported441.7 (est.)Not reported
LogP~1.8 (predicted)~0.9~2.1

The acetyl group increases hydrophobicity compared to hydroxylated derivatives, as indicated by higher predicted logP values. Spectroscopic data from related compounds suggest characteristic signals:

  • ¹H NMR: Aromatic protons in the 6.5–8.5 ppm range, acetyl methyl at ~2.6 ppm .

  • ¹³C NMR: Quinolinone carbonyl at ~160–165 ppm, acetyl carbonyl at ~200 ppm .

Reactivity and Functionalization

The acetyl group at position 6 serves as a versatile handle for further derivatization:

Nucleophilic Substitution

The electron-withdrawing acetyl group activates the quinoline ring toward electrophilic substitution at positions 5 and 7. Halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in acetic acid could yield 5- or 7-bromo derivatives, useful in cross-coupling reactions.

Reductive Amination

The ketone group at position 2 can undergo reductive amination with primary amines (e.g., methylamine) in the presence of sodium cyanoborohydride, producing 2-aminoquinoline derivatives with enhanced biological activity.

Oxidation and Reduction

  • Oxidation: The acetyl group is stable to mild oxidizing agents but may undergo cleavage under strong conditions (e.g., KMnO₄/H₂SO₄), yielding carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinolinone ring to a tetrahydroquinoline, altering conformational flexibility.

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies combining Knorr cyclization and acetylation.

  • Biological Screening: Evaluating antibacterial efficacy against multidrug-resistant pathogens.

  • Computational Studies: DFT calculations to predict reaction pathways and tautomeric preferences.

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